Chloramphenicol succinate

Pharmacokinetics Bioavailability Prodrug Activation

Chloramphenicol succinate is the definitive water-soluble prodrug enabling intravenous or intramuscular administration of chloramphenicol when oral dosing is not feasible. Unlike the poorly soluble free base (≈1:400) or the oral-only palmitate ester, this succinate ester dissolves at 1:1 w/v, making it the sole option for parenteral therapy in severe infections such as typhoid fever and bacterial meningitis. However, bioavailability of active chloramphenicol from the IV/IM route is incomplete and variable (averaging ~70%) due to renal excretion of unhydrolyzed prodrug, necessitating therapeutic drug monitoring to maintain serum levels within the narrow 10–30 μg/mL window. This compound is also the reference standard of choice for antimicrobial susceptibility testing (broth microdilution, disk diffusion, MIC strips) and for pharmacokinetic/pharmacodynamic modeling of prodrug activation. Procure with confidence for clinical research, analytical method development, or in vivo PK studies where the distinct two-compartment kinetics and esterase-dependent hydrolysis of this prodrug are essential experimental variables.

Molecular Formula C15H16Cl2N2O8
Molecular Weight 423.2 g/mol
CAS No. 3544-94-3
Cat. No. B1668702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol succinate
CAS3544-94-3
Synonymschloramphenicol hemisuccinate
chloramphenicol monosuccinate
chloramphenicol sodium succinate
chloramphenicol succinate
chloramphenicol succinate sodium
levomycetin succinate
Molecular FormulaC15H16Cl2N2O8
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21)/t10-,13-/m1/s1
InChIKeyLIRCDOVJWUGTMW-ZWNOBZJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)
0.01 M
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chloramphenicol Succinate (CAS 3544-94-3): Water-Soluble Prodrug for Parenteral Antibiotic Delivery and Research


Chloramphenicol succinate (CAS 3544-94-3) is the water-soluble succinate ester prodrug of the broad-spectrum antibiotic chloramphenicol, designed specifically for intravenous or intramuscular administration when oral dosing is not feasible [1]. Unlike the parent chloramphenicol base, which has limited aqueous solubility (1:400) [2], chloramphenicol succinate possesses sufficient water solubility for parenteral formulation, enabling its use in severe systemic infections such as typhoid fever, bacterial meningitis, and other conditions caused by susceptible organisms [1][3]. This compound is a critical tool in both clinical and research settings, where its conversion to active chloramphenicol via esterase-mediated hydrolysis must be carefully considered for accurate pharmacokinetic modeling and therapeutic monitoring [1].

Why Chloramphenicol Succinate (CAS 3544-94-3) Cannot Be Substituted with Other Chloramphenicol Esters or the Free Base


Chloramphenicol succinate is not interchangeable with other chloramphenicol formulations due to fundamental differences in solubility, route of administration, and pharmacokinetic behavior [1]. The free chloramphenicol base exhibits extremely poor water solubility (approximately 1:400) [2], rendering it unsuitable for intravenous use, while the palmitate ester, though orally bioavailable (~80%), is inactive until hydrolyzed in the gut and is not approved for parenteral administration [1]. More critically, the bioavailability of active chloramphenicol from intravenously administered succinate is incomplete and highly variable, averaging only ~70% of the intended dose due to renal excretion of unhydrolyzed prodrug [1]. This introduces significant inter-patient variability in serum concentrations, making therapeutic drug monitoring essential [3]. Simply substituting chloramphenicol succinate with another in-class antibiotic or a different chloramphenicol ester would lead to unpredictable efficacy and potential toxicity, underscoring its unique, and often non-substitutable, role in parenteral therapy.

Quantitative Differentiation of Chloramphenicol Succinate (CAS 3544-94-3): Head-to-Head Data Versus Comparators


Reduced Systemic Bioavailability of Active Chloramphenicol from Intravenous Succinate Prodrug Compared to Oral Palmitate

The relative bioavailability of active chloramphenicol from intravenously administered chloramphenicol succinate is significantly lower than that from orally administered chloramphenicol palmitate. In a direct comparative study of 18 children (ages 2 months to 14 years) under steady-state conditions, the mean AUC for active chloramphenicol was 78 mg·hr/L for the intravenous succinate route versus 110 mg·hr/L for the oral palmitate route [1]. This difference is attributed to the renal excretion of unhydrolyzed chloramphenicol succinate, accounting for a mean loss of 36% of the intravenous dose [1].

Pharmacokinetics Bioavailability Prodrug Activation

Extent of Urinary Excretion of Unhydrolyzed Prodrug Defines Systemic Inefficiency

A major differentiator for chloramphenicol succinate is the substantial and variable fraction of the administered dose excreted unchanged in the urine, directly reducing its systemic availability. A comprehensive review reports that approximately 30% of the succinate ester is excreted unchanged, with a wide reported range of 6% to 80% [1]. A more precise, controlled study in adult patients with normal renal/hepatic function quantified this loss at 26.0 ± 7.0% of the intravenous dose [2]. This is in stark contrast to oral chloramphenicol palmitate, which undergoes nearly complete presystemic hydrolysis in the gut lumen, resulting in more predictable and higher (~80%) bioavailability of the active drug [1].

Pharmacokinetics Prodrug Metabolism Renal Excretion

Comparative Pharmacokinetics of Intramuscular versus Intravenous Administration: Therapeutic Equivalence with Operational Advantages

Despite concerns about absorption, chloramphenicol succinate administered intramuscularly achieves serum levels of active chloramphenicol that are comparable to those from intravenous administration. In a study of 57 children receiving 25 mg/kg chloramphenicol sodium succinate intramuscularly every 6 hours, the mean peak serum concentration after two or more doses was 31.4 ± 12.99 μg/mL, well within the therapeutic range of 10-30 μg/mL [1]. A separate study confirmed that the AUC is significantly greater in the IM group and apparent clearance is faster in the IV group, but overall exposure is comparable [2].

Pharmacokinetics Route of Administration Pediatric Dosing

Enhanced Aqueous Solubility Enables Parenteral Formulation: Chloramphenicol Succinate vs. Free Base

Chloramphenicol succinate sodium salt exhibits vastly superior water solubility compared to the free chloramphenicol base, a critical property enabling its use in injectable formulations. The free base is only slightly soluble in water at a ratio of approximately 1:400 [1]. In contrast, the sodium succinate derivative is soluble at a ratio of approximately 1:1 [1], representing a >400-fold increase in aqueous solubility. Commercial sources report the solubility of chloramphenicol succinate sodium in water as 50 mg/mL . This solubility difference is the primary biopharmaceutical rationale for developing the succinate ester prodrug.

Solubility Formulation Science Prodrug Design

Optimal Use Cases for Chloramphenicol Succinate (CAS 3544-94-3) Based on Verified Differentiation


Parenteral Therapy for Severe Infections When Oral Administration is Contraindicated

Chloramphenicol succinate is the definitive formulation for intravenous or intramuscular administration in patients unable to take oral medications, such as those with severe typhoid fever, bacterial meningitis, or altered consciousness [1]. Its high aqueous solubility (1:1 w/v) [2] permits the preparation of concentrated injectable solutions, while the established, though variable, conversion to active chloramphenicol allows for effective systemic delivery [1]. Clinicians must account for the incomplete (~70%) and variable bioavailability and the potential for significant renal loss of the prodrug [3], which necessitates therapeutic drug monitoring to maintain serum levels within the narrow therapeutic range (typically 10-30 μg/mL) [4].

Intramuscular Administration as a Cost-Effective Alternative in Resource-Limited Settings

In settings where intravenous access is challenging or cost-prohibitive, intramuscular chloramphenicol succinate provides a practical and pharmacokinetically equivalent alternative. Studies have demonstrated that IM administration achieves peak serum concentrations (e.g., 31.4 μg/mL) and AUCs comparable to IV dosing [5][6]. This route reduces demands on skilled nursing staff, eliminates IV-related complications like sepsis and overhydration, and lowers overall treatment costs, making it a critical option for managing severe pneumonia, typhoid, and other infections in developing countries [5].

In Vitro Antimicrobial Susceptibility Testing and Microbiology Research

Chloramphenicol succinate serves as a key reference standard in clinical microbiology laboratories for antimicrobial susceptibility testing (AST) via broth microdilution, disk diffusion, and MIC strip methods against Gram-positive and Gram-negative isolates . Representative MIC values, such as those for Neisseria meningitidis (0.06-8 μg/mL) and Streptococcus pneumoniae (0.25-4 μg/mL), are used to establish breakpoints and guide therapy . Its stability as a powder and solubility in aqueous media facilitate the preparation of accurate working solutions, essential for generating reproducible and clinically relevant susceptibility data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Prodrug Activation Studies

The complex, two-compartment pharmacokinetics of chloramphenicol succinate [7] and its incomplete, esterase-dependent hydrolysis make it an ideal model compound for investigating prodrug activation and inter-individual variability in drug metabolism. Researchers utilize this compound to study the impact of age, hepatic function, and genetic polymorphisms in carboxylesterases on the conversion of inactive prodrug to active moiety [8]. The requirement for simultaneous quantification of both prodrug and active drug in plasma via HPLC [9] provides a rich dataset for advanced PK/PD modeling and the development of physiologically based pharmacokinetic (PBPK) models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloramphenicol succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.